molecular formula C20H23ClN2O2 B4536493 2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide

Cat. No. B4536493
M. Wt: 358.9 g/mol
InChI Key: QZIXVRHYNNAUNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, involves reactions that typically start with the interaction of chlorophenol with N-phenyl dichloroacetamide. This process utilizes organic solvents like tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate. Reaction conditions such as temperature, time, and feed composition are crucial for optimizing yields (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure and conformation of chloro-N-[2-(methylsulfanyl)phenyl]- and diphenylthiophosphoryl-N-[2-(methylsulfanyl)phenyl]acetamides have been elucidated through methods such as dipole moment measurements and quantum chemical calculations. These studies reveal the existence of equilibrium mixtures of conformers, providing insights into the compound's structural dynamics (E. Ishmaeva et al., 2015).

Chemical Reactions and Properties

Compounds in this category, including 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, are part of studies that focus on their ability to undergo various chemical reactions. These reactions are critical for developing potent opioid kappa agonists, showcasing the chemical versatility and potential pharmacological applications of these compounds (G. Costello et al., 1991).

Physical Properties Analysis

The physical properties of related compounds are often characterized by their crystalline structures and intermolecular interactions. For instance, studies on the conformation of N—H bonds in structures like 2-chloro-N-(2,4-dimethylphenyl)acetamide highlight the impact of molecular orientation on the compound's physical characteristics and stability (B. Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity and interactions with biological molecules, are central to understanding the utility of these compounds. Synthesis and evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides as central nervous system (CNS) agents provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (S. Verma et al., 2017).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-15-10-12-23(13-11-15)18-8-4-3-7-17(18)22-20(24)14-25-19-9-5-2-6-16(19)21/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIXVRHYNNAUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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